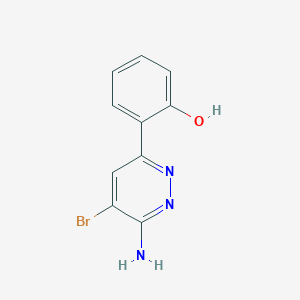
2-(6-Amino-5-bromo-pyridazin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol . This compound is characterized by the presence of a phenol group attached to a pyridazine ring, which is further substituted with an amino group and a bromine atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol typically involves the reaction of 2-bromo-5-nitropyridazine with phenol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Amino-5-bromo-pyridazin-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of bromodomains, which are involved in the regulation of gene expression . This inhibition can affect various biological processes, including cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Amino-5-chloro-pyridazin-3-yl)phenol
- 2-(6-Amino-5-fluoro-pyridazin-3-yl)phenol
- 2-(6-Amino-5-iodo-pyridazin-3-yl)phenol
Uniqueness
2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins .
Actividad Biológica
2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antiviral, and other therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazine ring substituted with an amino group and a bromine atom, linked to a phenolic moiety. This unique structure is believed to contribute to its diverse biological activities.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Studies
- Cell Line Testing : In vitro studies have shown that this compound has an IC50 value ranging from 1.45 to 4.25 μM against several cancer cell lines, indicating potent antiproliferative activity. For instance, it was particularly effective against pancreatic adenocarcinoma cell lines .
- Mechanism of Action : The mechanism involves a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting that the compound may induce cell cycle arrest as part of its action against cancer cells .
Antiviral Activity
While the primary focus has been on its anticancer properties, some derivatives of this compound have also been evaluated for antiviral activity.
Findings
Most derivatives tested did not exhibit significant antiviral effects; however, specific configurations showed selective activity against certain viral strains. This indicates potential for further development in antiviral applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Amino Group | Enhances antiproliferative activity |
| Bromine Atom | Modulates selectivity and potency |
Research indicates that modifications to the pyridazine and phenolic parts can significantly alter the compound's biological profile, emphasizing the importance of SAR studies in drug development .
Propiedades
Fórmula molecular |
C10H8BrN3O |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
2-(6-amino-5-bromopyridazin-3-yl)phenol |
InChI |
InChI=1S/C10H8BrN3O/c11-7-5-8(13-14-10(7)12)6-3-1-2-4-9(6)15/h1-5,15H,(H2,12,14) |
Clave InChI |
QPJUOBUGXXPHPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(C(=C2)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















